molecular formula C8H13N2OP B1436933 (3,4-Diaminophenyl)dimethylphosphine oxide CAS No. 2305255-12-1

(3,4-Diaminophenyl)dimethylphosphine oxide

Cat. No.: B1436933
CAS No.: 2305255-12-1
M. Wt: 184.18 g/mol
InChI Key: ODFZZNNWKPXBOY-UHFFFAOYSA-N
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Description

(3,4-Diaminophenyl)dimethylphosphine oxide is a chemical compound with the molecular formula C8H13N2OP and a molecular weight of 184.18 g/mol . It is characterized by the presence of two amino groups attached to a phenyl ring, which is further bonded to a dimethylphosphine oxide group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Diaminophenyl)dimethylphosphine oxide typically involves the reaction of 3,4-diaminophenyl derivatives with dimethylphosphine oxide. One common method involves the use of chlorodimethylphosphine, which reacts with 3,4-diaminophenyl compounds under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the compound in its solid form .

Chemical Reactions Analysis

Types of Reactions

(3,4-Diaminophenyl)dimethylphosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(3,4-Diaminophenyl)dimethylphosphine oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,4-Diaminophenyl)dimethylphosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways to modulate biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-Diaminophenyl)dimethylphosphine oxide is unique due to the presence of both amino and dimethylphosphine oxide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-dimethylphosphorylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N2OP/c1-12(2,11)6-3-4-7(9)8(10)5-6/h3-5H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFZZNNWKPXBOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC(=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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